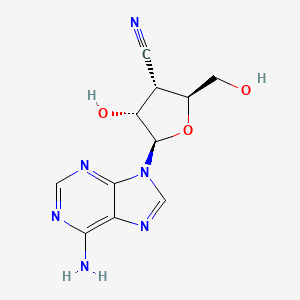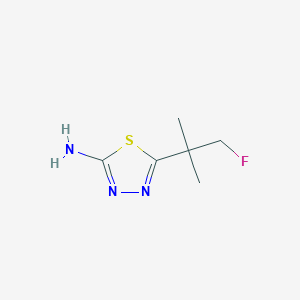
2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a dodecyloxy group attached to the phenyl ring, which is further connected to a pyrimidine ring substituted with a carboxylic acid group at the 5-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Dodecyloxyphenyl Intermediate: The synthesis begins with the preparation of 4-(dodecyloxy)phenylboronic acid through the reaction of dodecyl bromide with 4-hydroxyphenylboronic acid in the presence of a base such as potassium carbonate.
Suzuki Coupling Reaction: The dodecyloxyphenylboronic acid is then subjected to a Suzuki coupling reaction with 2-bromo-5-chloropyrimidine in the presence of a palladium catalyst and a base like sodium carbonate to form 2-(4-(dodecyloxy)phenyl)pyrimidine.
Carboxylation: The final step involves the carboxylation of the pyrimidine derivative using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 5-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory or microbial processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, microbial resistance, or other biological functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Methoxy)phenyl)pyrimidine-5-carboxylic acid
- 2-(4-(Ethoxy)phenyl)pyrimidine-5-carboxylic acid
- 2-(4-(Butoxy)phenyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
125882-95-3 |
|---|---|
Fórmula molecular |
C23H32N2O3 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-(4-dodecoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-16-28-21-14-12-19(13-15-21)22-24-17-20(18-25-22)23(26)27/h12-15,17-18H,2-11,16H2,1H3,(H,26,27) |
Clave InChI |
LYVUHPUTWKNGLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)

![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)

![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)






